molecular formula C7H6F4N2 B15199809 2,2,2-Trifluoro-1-(5-fluoropyridin-3-yl)ethan-1-amine

2,2,2-Trifluoro-1-(5-fluoropyridin-3-yl)ethan-1-amine

Cat. No.: B15199809
M. Wt: 194.13 g/mol
InChI Key: CNFLMIBXGYGIJN-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(5-fluoropyridin-3-yl)ethan-1-amine (CAS: 1186614-21-0) is a fluorinated pyridine derivative with the molecular formula C₇H₆F₄N₂ and a molecular weight of 194.13 g/mol . The compound features a trifluoroethylamine backbone linked to a 5-fluoropyridin-3-yl group, which confers unique electronic and steric properties. Its synthesis typically involves nucleophilic substitution or coupling reactions targeting the pyridine ring, as exemplified in related fluoropyridinyl amine syntheses .

Properties

Molecular Formula

C7H6F4N2

Molecular Weight

194.13 g/mol

IUPAC Name

2,2,2-trifluoro-1-(5-fluoropyridin-3-yl)ethanamine

InChI

InChI=1S/C7H6F4N2/c8-5-1-4(2-13-3-5)6(12)7(9,10)11/h1-3,6H,12H2

InChI Key

CNFLMIBXGYGIJN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1F)C(C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(5-fluoropyridin-3-yl)ethan-1-amine typically involves the reaction of 5-fluoropyridine with trifluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate, 2,2,2-trifluoro-1-(5-fluoropyridin-3-yl)ethanone, is then subjected to reductive amination using an amine source like ammonia or a primary amine, along with a reducing agent such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(5-fluoropyridin-3-yl)ethan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Sodium hydroxide (NaOH), Alkoxides (RO-), Amines (RNH2)

Major Products Formed

Scientific Research Applications

2,2,2-Trifluoro-1-(5-fluoropyridin-3-yl)ethan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(5-fluoropyridin-3-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and fluoropyridinyl groups enhance the compound’s binding affinity and specificity towards these targets. The compound may inhibit or activate enzymatic pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
Target Compound C₇H₆F₄N₂ 194.13 1186614-21-0 5-fluoropyridin-3-yl group; trifluoroethylamine
(S)-2,2,2-Trifluoro-1-(3-fluorophenyl)ethan-1-amine hydrochloride C₈H₇F₄N•HCl 228.60 1391436-37-5 Fluorophenyl instead of fluoropyridine; chiral center
2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-yl)ethan-1-amine C₇H₁₂F₃NO 195.17 1339566-44-7 Tetrahydropyran ring replaces pyridine; increased oxygen content
(R)-2,2,2-Trifluoro-1-(oxetan-3-yl)ethan-1-amine hydrochloride C₅H₉F₃N•HCl 191.58 2089671-41-8 Oxetane ring; reduced aromaticity
1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethan-1-amine C₇H₈F₃N₃ 191.15 1538757-63-9 Pyrimidine ring; trifluoromethyl substituent

Electronic and Physicochemical Properties

  • Lipophilicity : The pyridine ring in the target compound reduces lipophilicity compared to tetrahydropyran (LogP ~1.3 predicted) or phenyl derivatives, improving aqueous solubility .
  • Boiling Points : The pyrimidine analog (CAS 1538757-63-9) has a predicted boiling point of 171.4±40.0 °C , whereas the target compound’s boiling point is likely higher due to stronger intermolecular interactions from the pyridine nitrogen .

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